N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
The compound contains several interesting substructures including a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a 3,4-dihydroisoquinolin-2(1H)-yl group, and a thiophen-2-yl group. These groups are common in various drugs and drug candidates .
Molecular Structure Analysis
The molecular structure of this compound is quite complex with multiple ring systems. The presence of chiral carbon on the skeleton and on other substructures of the molecule presents the possibility of having multiple stereoisomers .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ether groups in the dioxin and dioxane rings might undergo reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthetic Methodologies and Structural Characterization
Synthetic Pathways and Molecular Design
The synthesis of complex molecules often involves multi-step reactions that yield intermediates with significant structural and functional diversity. For example, the synthesis of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide demonstrated the intricacy of crafting molecules with potential biological activity, emphasizing the role of thiourea and substituted thioureas in generating substituted S-2-ethoxycarbonyl-3-benzo[b]thenylthiouronium bromides with unique properties (Chapman et al., 1971).
Crystallography and Molecular Structure Analysis
Advanced techniques like X-ray crystallography are pivotal in confirming the molecular structure of synthesized compounds. For instance, the structural determination of novel heterocycles has been achieved through crystallographic studies, providing insight into the spatial arrangement and confirming the synthesized structures’ integrity (Chan et al., 2010).
Potential Biological Activities
Anticancer Properties
Research into the anticancer activity of novel heterocycles, such as those incorporating thiophene units, has revealed potent activity against specific human cancer cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Abdel-Motaal et al., 2020).
Psychotropic and Antimicrobial Activities
The exploration of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives has unveiled their potential in psychotropic, anti-inflammatory, and antimicrobial applications. Such studies are critical in understanding the multifaceted roles these compounds can play in neuropsychiatric and infectious disease treatments (Zablotskaya et al., 2013).
Photophysical Properties
The study of the photophysical properties of dihydroquinazolinone derivatives sheds light on their potential applications in materials science, particularly in the development of fluorescent materials and sensors. These compounds exhibit significant changes in photophysical properties depending on the solvent polarity, indicating their utility in developing responsive materials (Pannipara et al., 2017).
Future Directions
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c29-24(25(30)27-19-7-8-21-22(14-19)32-12-11-31-21)26-15-20(23-6-3-13-33-23)28-10-9-17-4-1-2-5-18(17)16-28/h1-8,13-14,20H,9-12,15-16H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFJDKXHEQQZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide |
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